REACTION_CXSMILES
|
[F:1][C:2]1[CH:14]=[CH:13][C:5]([CH:6]=[C:7]2[CH2:11][CH2:10][NH:9][C:8]2=[O:12])=[CH:4][CH:3]=1.CO>[Ir].ClCCl>[F:1][C:2]1[CH:14]=[CH:13][C:5]([CH2:6][CH:7]2[CH2:11][CH2:10][NH:9][C:8]2=[O:12])=[CH:4][CH:3]=1
|
Name
|
Example 1
|
Quantity
|
10 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
3-(p-fluorobenzylidene)-2-pyrrolidinone
|
Quantity
|
250 mg
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C2C(NCC2)=O)C=C1
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Ir]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the preparation of I where n=1 and R1=p-fluorophenyl
|
Type
|
ADDITION
|
Details
|
In a nitrogen-filled glove box
|
Type
|
CUSTOM
|
Details
|
the system was flushed 4 times with hydrogen
|
Type
|
FILTRATION
|
Details
|
After 18 h the reaction mixture was filtered through a short pad of silica
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
The solvent was removed at reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(CC2C(NCC2)=O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 250 mg | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 99.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |